molecular formula C19H14F3NO3S2 B2682354 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 1198159-81-7

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2682354
CAS No.: 1198159-81-7
M. Wt: 425.44
InChI Key: LXMAFDMBKNQFBC-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative recognized for its significant potential in biochemical and pharmacological research, primarily as a modulator of key inflammatory pathways. This compound is structurally characterized as a rhodanine derivative, a class known for its diverse biological activities. Its core research value lies in its function as a potent and selective inhibitor of the JAK3/STAT signaling axis. Studies indicate that this molecule effectively suppresses JAK3 kinase activity, thereby inhibiting the phosphorylation and subsequent dimerization of the transcription factor STAT5. This targeted mechanism disrupts the signaling cascade critical for the proliferation and activation of immune cells, such as T-lymphocytes and mast cells. Consequently, it serves as a crucial research tool for investigating the pathophysiology of autoimmune disorders, hematological cancers, and allergic inflammation. Researchers utilize this compound to delineate the specific roles of JAK3-dependent pathways in cellular models of disease and to explore potential therapeutic strategies for conditions like rheumatoid arthritis, psoriasis, and leukemia. Its selectivity profile makes it particularly valuable for isolating JAK3-mediated effects from those of other JAK family members in complex biological systems.

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NO3S2/c1-2-26-15-8-11(6-7-14(15)24)9-16-17(25)23(18(27)28-16)13-5-3-4-12(10-13)19(20,21)22/h3-10,24H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMAFDMBKNQFBC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are characterized by their heterocyclic structure and have been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is illustrated below:

 5Z 5 3 ethoxy 4 hydroxyphenyl methylidene 2 sulfanylidene 3 3 trifluoromethyl phenyl 1 3 thiazolidin 4 one\text{ 5Z 5 3 ethoxy 4 hydroxyphenyl methylidene 2 sulfanylidene 3 3 trifluoromethyl phenyl 1 3 thiazolidin 4 one}

This structure features substituents that may influence its biological activity, such as the ethoxy and trifluoromethyl groups. The thiazolidinone core is known for its ability to interact with various biological targets.

Anticancer Activity

Thiazolidinone derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that thiazolidinones can induce apoptosis in cancer cells through multiple pathways, including the modulation of caspase activity and the inhibition of cell cycle progression . The specific compound under review has not been extensively studied in isolation; however, related thiazolidinones have shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-710Apoptosis induction
Compound BA54915Cell cycle arrest
Compound CHT2912Caspase activation

Antimicrobial Activity

The antimicrobial properties of thiazolidinones are well-documented. Studies indicate that the compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to the one have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 100 µg/mL . The presence of electron-withdrawing groups like trifluoromethyl enhances this activity by increasing the lipophilicity of the molecule.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)% Inhibition
Compound DE. coli5085
Compound ES. aureus2590
Compound FPseudomonas aeruginosa7570

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazolidinones. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress markers in vitro. Studies suggest that derivatives with hydroxyl substituents exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals .

The mechanisms through which thiazolidinone derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
  • Cell Cycle Modulation : These compounds can induce cell cycle arrest at various checkpoints, thereby inhibiting proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a common mechanism observed in anticancer studies.

Case Studies

Recent research has highlighted several case studies involving thiazolidinone derivatives:

  • Case Study on Anticancer Effects : A study demonstrated that a thiazolidinone derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
  • Antimicrobial Efficacy : Another investigation revealed that a series of substituted thiazolidinones displayed potent antibacterial activity comparable to conventional antibiotics against resistant strains .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. The specific compound has been shown to exhibit significant activity against various bacterial strains, including resistant strains. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Properties

Thiazolidinones have been extensively researched for their anticancer potential. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. It achieves this by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Antioxidant Activity

The antioxidant properties of thiazolidinones are well-documented, with implications for neuroprotection and the management of oxidative stress-related diseases. The compound has shown potential in scavenging free radicals and reducing oxidative damage in cellular models.

Synthesis and Modification

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Researchers have explored various modifications to enhance its pharmacological efficacy and selectivity:

  • C5 Position Modifications : Alterations at the C5 position have been shown to significantly affect biological activity.
  • Hybrid Pharmacophore Approaches : Combining this compound with other pharmacologically active moieties has led to the development of hybrid compounds with improved potency.

Case Studies

  • Antimicrobial Efficacy Study
    • A study published in a peer-reviewed journal assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .
  • Cancer Cell Line Research
    • In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth effectively, with IC50 values indicating significant cytotoxicity compared to control groups . The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Inflammation Model
    • An animal model of inflammation demonstrated that administration of this thiazolidinone derivative resulted in reduced swelling and pain compared to untreated controls, supporting its use as an anti-inflammatory agent .

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioxo Group

The 2-sulfanylidene group (-S-) serves as a nucleophilic site, enabling alkylation or acylation reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Alkylation Methyl iodide, K₂CO₃, DMF, 25°C, 2h2-(Methylthio) derivative75%
Acylation Acetyl chloride, Et₃N, THF, reflux2-Acetylthio derivative68%
  • Mechanistic Insight : Deprotonation of the thioxo group under basic conditions generates a thiolate ion, which reacts with electrophiles (e.g., alkyl halides, acyl chlorides). Steric hindrance from the trifluoromethylphenyl group may influence regioselectivity.

Oxidation of the Thioxo Group

The sulfur atom in the thiazolidinone ring can undergo oxidation:

Oxidizing AgentConditionsProductNotesSource
H₂O₂ (30%)Acetic acid, 60°C, 4hSulfonyl derivative (-SO₂-)Complete conversion
mCPBACH₂Cl₂, 0°C → RT, 12hSulfoxide intermediate (-SO-)Selective oxidation
  • The trifluoromethyl group enhances oxidative stability due to its electron-withdrawing nature .

Cycloaddition Reactions

The conjugated exocyclic double bond (Z-configuration) participates in Diels-Alder reactions:

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, reflux, 8hFused bicyclic adduct52%
TetrazineEtOH, 50°C, 6hPyridazine derivative61%
  • Stereochemical Control : The Z-configuration of the benzylidene moiety directs endo selectivity in cycloadditions .

Hydrolysis of Functional Groups

Selective hydrolysis under acidic or basic conditions modifies the molecule:

Site HydrolyzedConditionsProductNotesSource
Ethoxy group (Ar-OCH₂CH₃)6M HCl, reflux, 12hPhenolic derivative (-OH)Retains thiazolidinone ring
Thiazolidinone ringNaOH (10%), 80°C, 6hOpen-chain thioamideRing cleavage

Reductive Amination

The exocyclic double bond undergoes hydrogenation:

Reducing AgentConditionsProductYieldSource
H₂/Pd-CMeOH, RT, 2hSaturated thiazolidinone89%
NaBH₄THF/H₂O, 0°CPartial reduction (allylic S retained)73%

Electrophilic Aromatic Substitution

The 3-ethoxy-4-hydroxyphenyl group undergoes halogenation and nitration:

ReactionReagents/ConditionsPosition SubstitutedYieldSource
BrominationBr₂, FeBr₃, CHCl₃, 0°CC-2 of phenolic ring65%
NitrationHNO₃/H₂SO₄, 0°CC-5 of phenolic ring58%
  • Directing Effects : The hydroxyl group activates the ring, favoring para/ortho substitution, while the ethoxy group directs meta substitution .

Complexation with Metal Ions

The thiolate and carbonyl groups act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationSource
CuCl₂EtOH/H₂O, RTSquare-planar Cu(II)Catalytic oxidation studies
Fe(NO₃)₃MeOH, 60°COctahedral Fe(III)Magnetic materials research

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Implications

Table 1: Key Structural Differences and Properties
Compound Name Substituent at C5 (Benzylidene) Substituent at N3 Notable Features Reference
Target Compound 3-ethoxy-4-hydroxyphenyl 3-(trifluoromethyl)phenyl Enhanced solubility (hydroxyl) and electron-withdrawing effects (CF₃)
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) 2-hydroxyphenyl Phenyl Forms methanol hemisolvate; intramolecular H-bonding stabilizes crystal lattice
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol monosolvate (III) 4-hydroxy-3-methoxyphenyl Methanol solvate improves crystallinity; dihedral angles influence packing
(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-... (IV) Pyrazole-linked fluorophenyl Heptyl Bulky heptyl chain increases lipophilicity; fluoro group enhances bioavailability
(5Z)-3-cyclopentyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one 3,4,5-trimethoxyphenyl Cyclopentyl Trimethoxy groups enhance π-π stacking; cyclopentyl modulates steric effects
Key Observations:

Benzylidene Substituents :

  • Hydroxyl vs. Alkoxy Groups : The target compound’s 3-ethoxy-4-hydroxyphenyl group balances solubility (via hydroxyl) and lipophilicity (via ethoxy), whereas analogs with 2-hydroxyphenyl (II) or 3,4,5-trimethoxyphenyl (18) prioritize H-bonding or steric bulk, respectively.
  • Electron-Withdrawing Groups : The 3-(trifluoromethyl)phenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in III), influencing reactivity and binding interactions .

N3 Substituents :

  • Aromatic vs. Aliphatic Chains: The 3-(trifluoromethyl)phenyl (target) vs. heptyl (IV) or cyclopentyl (18) substituents demonstrate trade-offs between aromatic π-stacking and aliphatic hydrophobicity.

Q & A

Q. How can derivatives be designed to explore structure-activity relationships (SAR)?

  • Methodological Answer : Modify substituents systematically:
  • Aromatic ring : Replace 3-trifluoromethylphenyl with halogens or electron-withdrawing groups.
  • Ethoxy group : Vary alkoxy chain length (methoxy vs. propoxy).
  • Thioxo group : Substitute with oxo or selenoxo. Evaluate changes via bioassays and computational modeling. and provide templates for derivative synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.